1-(1,5-Dimethyl-1H-pyrazol-4-yl)piperazine hydrochloride
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)piperazine hydrochloride is an organic compound with the molecular formula C9H17ClN4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)piperazine hydrochloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1,5-dimethyl-1H-pyrazole and piperazine.
Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dimethyl-1H-pyrazol-4-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methylpiperazine
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness
1-(1,5-Dimethyl-1H-pyrazol-4-yl)piperazine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a piperazine moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H17ClN4 |
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Molecular Weight |
216.71 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H16N4.ClH/c1-8-9(7-11-12(8)2)13-5-3-10-4-6-13;/h7,10H,3-6H2,1-2H3;1H |
InChI Key |
AXYQICUKVUWMHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)N2CCNCC2.Cl |
Origin of Product |
United States |
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